

# what is the CAS number for 2-(4-Bromophenyl)-2-oxoethyl thiocyanate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(4-Bromophenyl)-2-oxoethyl  
thiocyanate

Cat. No.: B3426973

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An In-depth Technical Guide to **2-(4-Bromophenyl)-2-oxoethyl thiocyanate**

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## Introduction

**2-(4-Bromophenyl)-2-oxoethyl thiocyanate** is an organic compound of significant interest in the fields of medicinal chemistry and organic synthesis.<sup>[1]</sup> Identified by the CAS number 65679-14-3, this molecule features a multifaceted structure comprising a bromophenyl group, a keto-ethyl backbone, and a reactive thiocyanate moiety.<sup>[1][2][3]</sup> This unique combination of functional groups makes it a valuable intermediate for synthesizing more complex molecules and a subject of investigation for various biological activities.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to researchers in drug development.

## Core Molecular Attributes and Physicochemical Properties

The structural and electronic properties of **2-(4-Bromophenyl)-2-oxoethyl thiocyanate** are central to its reactivity and biological profile. The presence of a bromine atom on the phenyl ring and an electrophilic thiocyanate group are key features.<sup>[1]</sup> The bromine atom acts as a strong sigma-withdrawing group, which increases the electrophilic character of the aromatic

ring and the adjacent carbonyl carbon.[1] This electronic property enhances the molecule's potential for interaction with nucleophilic biological targets.[1]

## Key Identifiers and Properties

Property	Value	Source
CAS Number	65679-14-3	[1][2][3]
IUPAC Name	[2-(4-bromophenyl)-2-oxoethyl] thiocyanate	[1]
Molecular Formula	C9H6BrNOS	[1][3]
Molecular Weight	256.12 g/mol	[1]
Canonical SMILES	<chem>C1=CC(=CC=C1C(=O)CSC#N)Br</chem>	[1]
InChI Key	PIXLLQKMZXDTOU-UHFFFAOYSA-N	[1]
Appearance	Solid or liquid	[2]

## Synthesis and Reaction Chemistry

The synthesis of **2-(4-Bromophenyl)-2-oxoethyl thiocyanate** is typically achieved through a nucleophilic substitution reaction, a common and efficient method for creating C-S bonds.

### Primary Synthetic Pathway: Nucleophilic Substitution

The most prevalent synthetic route involves the reaction of 2-bromo-1-(4-bromophenyl)ethan-1-one (commonly known as 4-bromophenacyl bromide) with a thiocyanate salt, such as potassium thiocyanate (KSCN).[1] This reaction leverages the high reactivity of the  $\alpha$ -bromo ketone.

Causality of Experimental Choice:

- Starting Material: 4-Bromophenacyl bromide is an excellent electrophile. The bromine atom alpha to the carbonyl group is a superb leaving group, readily displaced by nucleophiles.

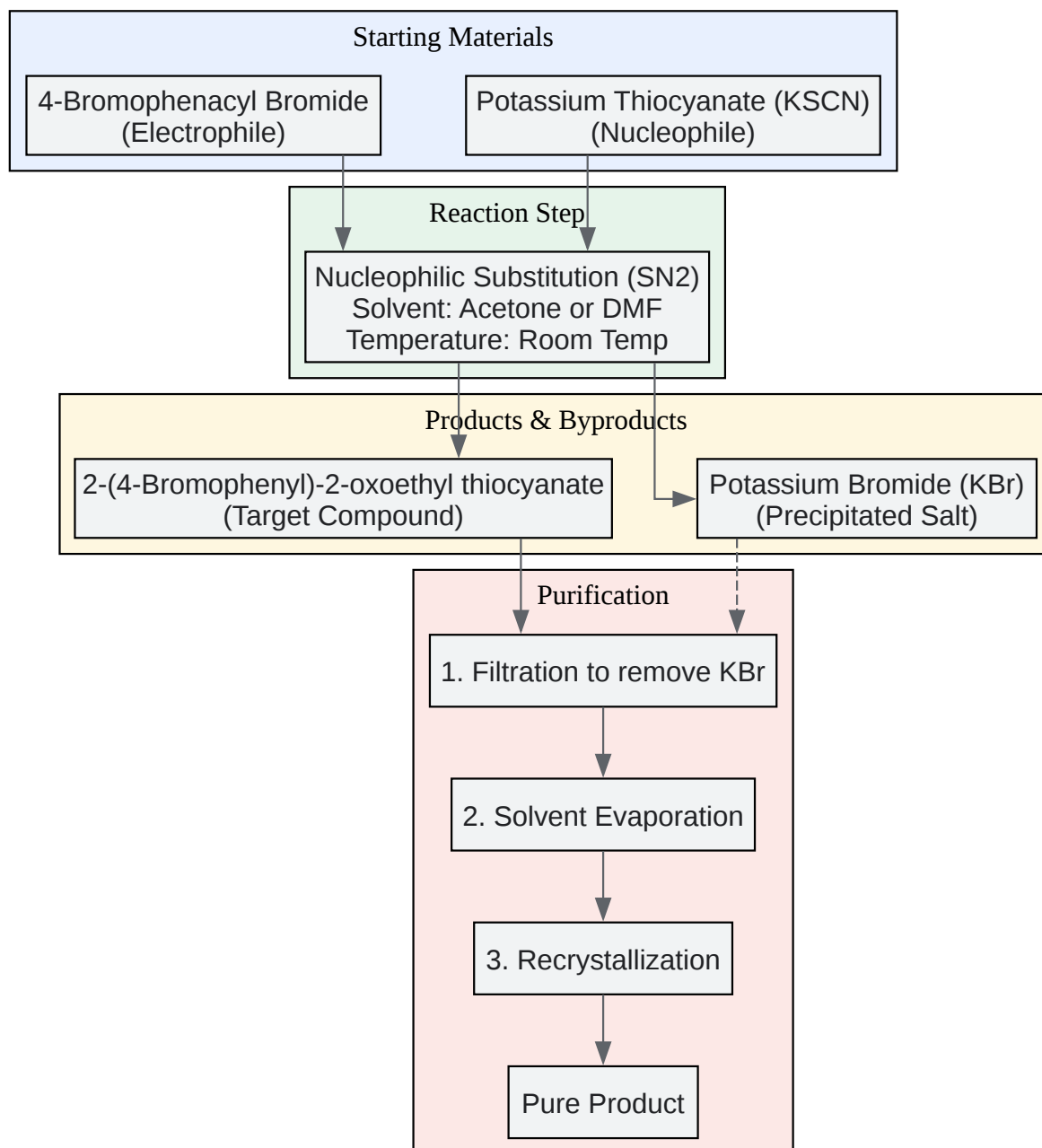
- **Nucleophile:** The thiocyanate ion ( $\text{SCN}^-$ ) is an effective nucleophile that attacks the electrophilic carbon, displacing the bromide ion.
- **Reaction Type:** This is a classic  $\text{S}_{\text{N}}2$  (bimolecular nucleophilic substitution) reaction. The choice of an aprotic polar solvent like DMF or acetone can accelerate the reaction by solvating the potassium cation without forming strong hydrogen bonds with the thiocyanate nucleophile, thus maximizing its nucleophilicity.

## Experimental Protocol: Synthesis of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate

This protocol is a representative procedure based on standard organic chemistry principles for this type of reaction.

- **Reagent Preparation:** In a round-bottom flask, dissolve 1.0 equivalent of 4-bromophenacyl bromide in a suitable anhydrous aprotic solvent (e.g., acetone or DMF).
- **Nucleophile Addition:** Add 1.1 to 1.5 equivalents of potassium thiocyanate (KSCN) to the solution. The slight excess of KSCN ensures the complete consumption of the starting material.
- **Reaction Conditions:** Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. The reaction is typically complete within a few hours.
- **Work-up and Isolation:**
  - Once the reaction is complete, filter the mixture to remove the precipitated potassium bromide (KBr).
  - Evaporate the solvent from the filtrate under reduced pressure.
  - The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure **2-(4-Bromophenyl)-2-oxoethyl thiocyanate**.

## Synthesis Workflow Diagram



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Caption: Synthetic workflow for **2-(4-Bromophenyl)-2-oxoethyl thiocyanate**.

## Applications in Research and Development

This compound serves as a versatile tool in both synthetic chemistry and as a probe for biological systems.

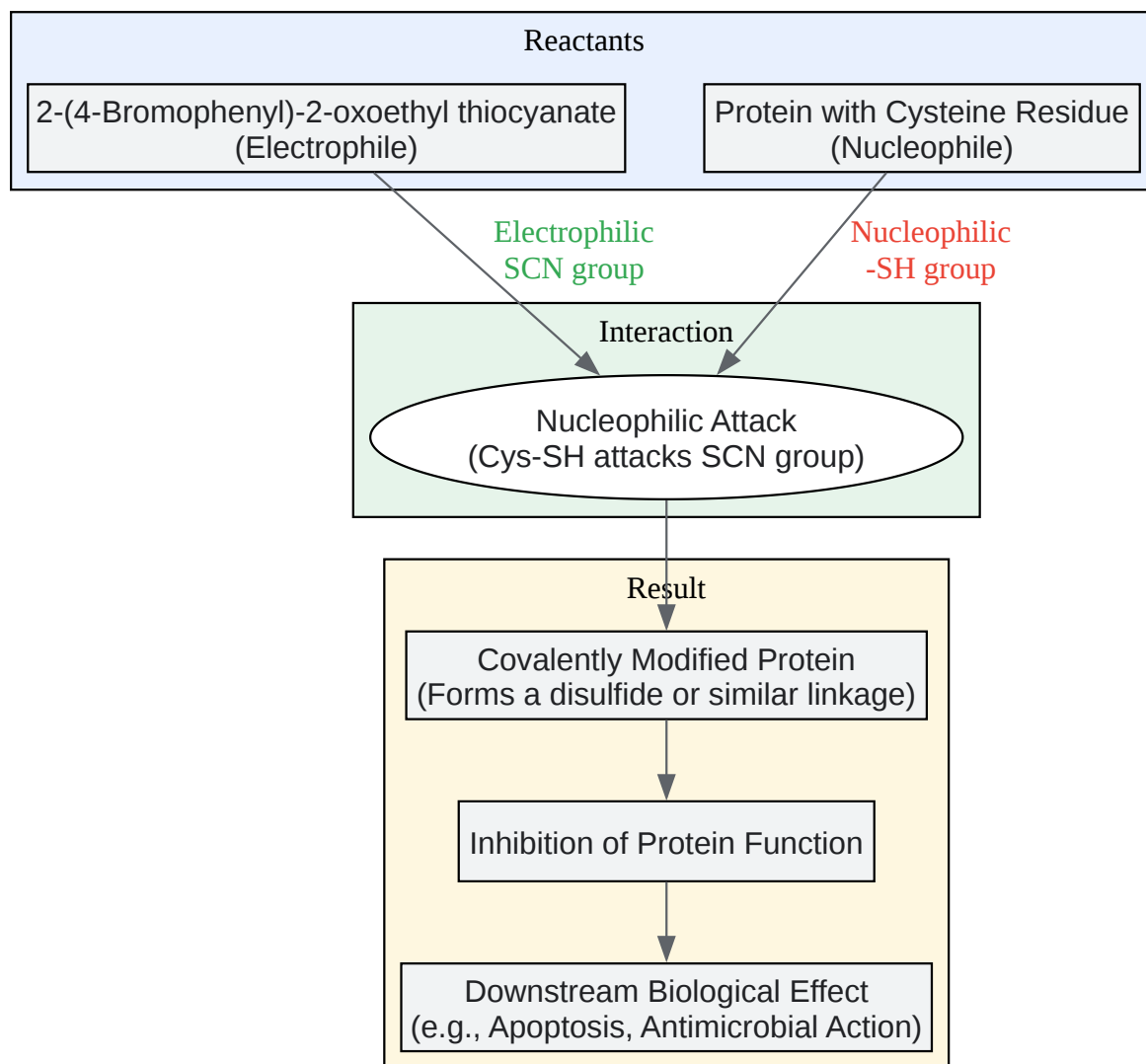
- **Organic Synthesis:** It acts as a key building block for synthesizing more complex heterocyclic compounds and other molecules of interest, leveraging the reactivity of the thiocyanate and ketone functionalities.<sup>[1]</sup>
- **Biological Research:** It has been investigated for potential antimicrobial and anticancer properties.<sup>[1]</sup> The electrophilic nature of the thiocyanate group makes it a candidate for covalently modifying biological targets, a strategy employed in drug design.<sup>[1]</sup>
- **Plant Biology:** The compound has been identified as a potential antagonist of the MEKK1 kinase-dependent signaling pathway in plants, suggesting its utility in studying plant development and stress responses.<sup>[1]</sup>

## Proposed Mechanism of Biological Action

The biological activity of **2-(4-Bromophenyl)-2-oxoethyl thiocyanate** is believed to stem from the electrophilic nature of the thiocyanate group.<sup>[1]</sup> This group can react with nucleophilic residues on proteins, most notably the sulfhydryl groups of cysteine residues.<sup>[1][4]</sup>

This mechanism is analogous to that of other biologically active thiocyanates and isothiocyanates, which are known to function as alkylating agents.<sup>[4]</sup> By forming a covalent bond with a cysteine residue within the active site of an enzyme or a critical functional domain of a protein, the compound can lead to irreversible inhibition of protein function. This can disrupt cellular processes, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth.<sup>[1][5]</sup>

## Diagram of Proposed Covalent Modification



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- To cite this document: BenchChem. [what is the CAS number for 2-(4-Bromophenyl)-2-oxoethyl thiocyanate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3426973#what-is-the-cas-number-for-2-4-bromophenyl-2-oxoethyl-thiocyanate]

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